4-Amino-2,6-dibromobenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37559-33-4 |
|---|---|
Molecular Formula |
C6H6Br2N2O2S |
Molecular Weight |
330.00 g/mol |
IUPAC Name |
4-amino-2,6-dibromobenzenesulfonamide |
InChI |
InChI=1S/C6H6Br2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
ZMJMIHHYNGUBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Amino 2,6 Dibromobenzene 1 Sulfonamide
Classical Approaches to Benzenesulfonamide (B165840) Synthesis
Traditional synthetic pathways to complex benzenesulfonamides like 4-Amino-2,6-dibromobenzene-1-sulfonamide rely on a series of well-established electrophilic aromatic substitution reactions. The order of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents. A plausible synthetic strategy would involve the initial protection of a directing group, followed by sequential introduction of the bromo, sulfonyl, and amino functionalities.
Sulfonation of Substituted Benzenes
Sulfonation is a fundamental electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto an aromatic ring. The most common method involves heating the benzene (B151609) derivative with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid, also known as oleum). chemistrysteps.comunacademy.com The reactive electrophile is typically sulfur trioxide (SO₃) or its protonated form. chemistrysteps.comlibretexts.orgchemguide.co.uk
The reaction conditions can be summarized as follows:
Reagent : Fuming sulfuric acid (H₂SO₄ + SO₃) or concentrated sulfuric acid. unacademy.comchemguide.co.uk
Conditions : Heating under reflux for several hours with concentrated sulfuric acid, or warming at 40°C for a shorter duration with fuming sulfuric acid. libretexts.orgchemguide.co.uk
The sulfonation of benzene is a reversible process. By using dilute sulfuric acid and heat, the sulfonic acid group can be removed, a feature that can be exploited in synthesis to use the sulfonic acid group as a temporary blocking group to direct other substituents to specific positions. chemistrysteps.com
Halogenation Strategies for Dibromo-Substitution
Introducing two bromine atoms ortho to an amino group and meta to a sulfonamide group requires careful consideration of directing effects. Halogenation of benzene is an electrophilic substitution that typically requires a catalyst to polarize the halogen molecule, making it more electrophilic. chemguide.co.ukmasterorganicchemistry.com
Common catalysts for bromination include:
Iron (III) bromide (FeBr₃)
Aluminum bromide (AlBr₃)
Iron (Fe), which reacts with bromine to form FeBr₃ in situ. chemguide.co.uklibretexts.org
For highly activated rings, such as those containing a strong activating group like an amino (-NH₂) or hydroxyl (-OH) group, a catalyst may not be necessary. In fact, the reaction can be so rapid that it's difficult to stop at monosubstitution, often leading to polyhalogenated products. chemistrysteps.com To achieve the specific 2,6-dibromo pattern on an aniline (B41778) derivative, the directing power of the amino group is paramount. The amino group is a strong ortho-, para-director. Therefore, direct bromination of a 4-substituted aniline derivative would likely yield the 2,6-dibromo product.
Formation of the Sulfonamide Linkage
The sulfonamide functional group (R-SO₂-NR'R") is a key feature of many pharmaceuticals. wikipedia.org The classical and most widely used method for its preparation involves a two-step process starting from a sulfonic acid. wikipedia.orgekb.eg
Conversion to Sulfonyl Chloride : The sulfonic acid is first converted to a more reactive sulfonyl chloride (-SO₂Cl). This is typically achieved using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Reaction with an Amine : The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the sulfonamide. wikipedia.org A base, such as pyridine, is often added to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.org
This sequence provides a reliable method for creating the robust S-N bond of the sulfonamide.
Table 1: Classical Reagents for Sulfonamide Synthesis
| Synthetic Step | Typical Reagents | Purpose |
|---|---|---|
| Sulfonation | Fuming Sulfuric Acid (H₂SO₄ + SO₃) | Introduces the -SO₃H group. |
| Chlorination of Sulfonic Acid | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | Converts -SO₃H to the more reactive -SO₂Cl. |
| Amination of Sulfonyl Chloride | Ammonia (NH₃) or Amines (RNH₂, R₂NH) | Forms the sulfonamide (-SO₂NH₂) linkage. |
Introduction of the Amino Group
The introduction of an amino group onto an aromatic ring is often accomplished through the nitration of the ring followed by the reduction of the resulting nitro group (-NO₂). pearson.comyoutube.com
Nitration : This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). pearson.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com
Reduction : The nitro group can then be reduced to a primary amino group (-NH₂) using various methods. jove.com Common reducing agents include:
Metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). pearson.comkhanacademy.org
Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). jove.comscience-revision.co.uk
This two-step process is a reliable and widely used strategy for installing an amino group on an aromatic ring in a specific position, governed by the directing effects of the substituents already present. youtube.com
Advanced and Modern Synthetic Techniques
While classical methods are robust, modern organic synthesis seeks to develop more efficient, milder, and selective reactions. The formation of sulfonamides has benefited from such advancements, particularly through the use of catalytic systems.
Catalytic Systems in Sulfonamide Formation
Modern approaches to sulfonamide synthesis often employ transition-metal catalysts to facilitate the formation of the crucial carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bond under milder conditions than classical methods. rsc.org These catalytic systems can offer improved functional group tolerance and provide access to complex sulfonamides that might be challenging to synthesize traditionally. thieme-connect.com
Several strategies have emerged:
Palladium and Copper Catalysis : Palladium- and copper-catalyzed cross-coupling reactions have been developed to form aryl sulfonamides. For instance, aryl halides or boronic acids can be coupled with a sulfur dioxide source and an amine in a one-pot reaction. researchgate.netacs.org The use of a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), avoids the need to handle gaseous SO₂. researchgate.net
Photoredox and Copper Synergy : A recently developed method combines photoredox and copper catalysis to synthesize sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This approach is notable for its mild conditions and its effectiveness with even electron-deficient amines, which can be poor nucleophiles in traditional reactions. thieme-connect.comacs.org
Direct C-H Sulfonylation : Transition-metal-catalyzed C-H activation has become a powerful tool for directly installing functional groups without the need for pre-functionalized starting materials. dntb.gov.uaacs.org Methods are being developed for the direct sulfonylation of C-H bonds, offering a more atom-economical route to sulfone and sulfonamide derivatives.
Table 2: Comparison of Synthetic Approaches for Sulfonamide Formation
| Method | Key Features | Common Catalysts/Reagents | Advantages |
|---|---|---|---|
| Classical Method | Two-step: Sulfonyl chloride formation then amination. | SOCl₂, PCl₅; NH₃ | Well-established, reliable, high-yielding. |
| Pd/Cu-Catalyzed Coupling | One-pot reaction of aryl halides/boronic acids, SO₂ source, and amine. | Palladium and Copper complexes, DABSO. researchgate.net | Avoids harsh reagents, good functional group tolerance. thieme-connect.com |
| Photoredox/Copper Catalysis | Uses light and dual catalysts to generate aryl radicals for coupling. | Iridium or Ruthenium photocatalysts, Copper catalysts. acs.orgrsc.org | Very mild conditions (room temp), works with challenging substrates. acs.org |
These advanced catalytic methods represent the ongoing evolution of synthetic chemistry, aiming for greater efficiency and sustainability in the construction of important molecules like this compound.
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of arylamines. In a hypothetical synthetic pathway to this compound, this methodology could be applied to a dibrominated benzenesulfonamide precursor. The reaction would involve the coupling of a 2,4-dibromobenzenesulfonamide (B7827332) derivative with an ammonia surrogate or an amino-group equivalent. The choice of palladium catalyst and ligand is crucial for the efficiency of this transformation, with bulky biarylphosphine ligands often employed to facilitate the reaction with challenging substrates. The reaction conditions, including the base and solvent, would need to be carefully optimized to ensure high yields and prevent side reactions.
Transition Metal-Mediated Transformations
Beyond palladium, other transition metals can mediate key transformations in the synthesis of polysubstituted anilines. For instance, copper-catalyzed amination reactions could also be considered for the introduction of the amino group onto a dibrominated aromatic core. Furthermore, transition metal catalysts can play a role in the regioselective functionalization of the aniline ring itself. Methodologies for the directed C-H functionalization of anilines, catalyzed by metals such as rhodium or ruthenium, offer potential pathways to introduce substituents at specific positions, although this would represent a more complex and less direct route to the target molecule.
Chemoselective Functionalization Approaches
The synthesis of this compound hinges on the ability to perform chemoselective reactions on the 4-aminobenzenesulfonamide backbone. The primary challenge lies in the regioselective bromination of the aromatic ring at the 2 and 6 positions, ortho to the amino group. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the sulfonamide group, bromination is expected to occur at the ortho positions. However, controlling the degree of bromination to achieve the desired dibromo-substituted product without over-bromination requires careful selection of the brominating agent and reaction conditions. Reagents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent can provide better control over the reaction compared to elemental bromine.
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry can be effectively applied to the synthesis of this compound, particularly in the bromination step. Traditional bromination methods often use hazardous reagents like elemental bromine and chlorinated solvents. Green alternatives focus on the use of safer brominating agents and environmentally benign solvents.
Solvent-Free Conditions
Conducting the bromination reaction under solvent-free conditions is a key aspect of green chemistry. This can be achieved through mechanochemical methods, such as ball milling, where the reactants are ground together in the absence of a solvent. rsc.org This technique can lead to higher efficiency, reduced waste, and shorter reaction times. The use of solid brominating agents like N-bromosuccinimide is particularly amenable to solvent-free conditions. acgpubs.org
Use of Deep Eutectic Solvents in Synthesis
Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional volatile organic solvents. rsc.org These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor. For the bromination of 4-aminobenzenesulfonamide, a DES could serve as both the solvent and a catalyst, facilitating the reaction while minimizing environmental impact. The use of DESs has been shown to be effective for the bromination of various aromatic compounds, often leading to improved yields and selectivity. rsc.org
Flow Chemistry Applications in Preparation
Flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of this compound. The bromination of aromatic compounds, which can be highly exothermic, is particularly well-suited for flow reactors. bohrium.comvapourtec.commdpi.comresearchgate.netnih.gov In a flow setup, small volumes of reactants are continuously mixed and reacted in a temperature-controlled microreactor, allowing for precise control over reaction parameters and minimizing the risk of thermal runaway. The in-situ generation of the brominating agent can also be integrated into the flow process, further enhancing safety by avoiding the storage and handling of hazardous materials. bohrium.comvapourtec.commdpi.comresearchgate.netnih.gov This approach can lead to higher yields, improved product purity, and a more sustainable manufacturing process.
Research Findings in Tabular Format
Table 1: Regioselective Bromination of Anilines
| Catalyst/Reagent | Substrate | Product | Yield (%) | Observations | Reference |
| n-BuLi, Me3SnCl, Br2 | Aniline | p-Bromoaniline | 76 | High regioselectivity, no dibromination. | acs.org |
| CuSO4·5H2O, NaBr, Na2S2O8 | 2-Nitroaniline | 4-Bromo-2-nitroaniline | Up to 98 | Practical and eco-friendly method. | thieme-connect.comthieme-connect.comresearchgate.net |
| CuBr2 in Ionic Liquid | Aniline | p-Bromoaniline | High | Mild conditions, high regioselectivity. | beilstein-journals.org |
Table 2: Green Bromination Approaches
| Method | Reagents | Substrates | Key Advantages | Reference |
| Solvent-Free Milling | Sodium bromide, Oxone | Alkenes, Phenols | Environmentally benign, good to excellent yields. | rsc.orgdntb.gov.uausc.gal |
| Deep Eutectic Solvents | Choline chloride-urea, NBS | 1-Aminoanthraquinone | Eliminates volatile organic solvents, reusable solvent. | rsc.org |
| Flow Chemistry | In-situ generated Br2 | Aromatic compounds | Enhanced safety, precise process control, high yields. | bohrium.comvapourtec.commdpi.comresearchgate.netnih.gov |
Multistep Synthesis Pathways
The synthesis of this compound is typically achieved through a multi-step sequence, as direct introduction of all four substituents in a single step is not feasible. The most logical and efficient strategies begin with a precursor that already contains the key directing groups, namely the amino and sulfonamide functionalities. An alternative, though more challenging, pathway can be conceptualized starting from simpler precursors like 1,4-dibromobenzene.
Sequential Functional Group Transformations
A more practical and widely employed strategy for synthesizing polysubstituted benzenes involves starting with a molecule that contains powerful directing groups and then adding further substituents. libretexts.org For this compound, the most logical precursor is 4-aminobenzenesulfonamide (sulfanilamide). The synthesis involves a sequence of protection, substitution, and deprotection steps.
Step 1: Protection of the amino group.
Step 2: Regioselective dibromination of the aromatic ring.
Step 3: Deprotection to reveal the final amino group.
Acylation Reactions
In the synthesis of sulfa drugs and other substituted anilines, the highly activating and reactive nature of the primary amino group can lead to undesirable side reactions during subsequent steps, such as electrophilic aromatic substitution. utdallas.edu To mitigate this, the amino group is temporarily protected by converting it into a less reactive amide. This is achieved through an acylation reaction.
A common method is the acetylation of 4-aminobenzenesulfonamide with acetic anhydride (B1165640) to form 4-acetamidobenzenesulfonamide (B121751). This transformation moderates the activating effect of the amino group and sterically hinders the nitrogen, preventing reactions at the amine itself. wisc.edu The lone pair of electrons on the nitrogen atom of the acetamido group is delocalized by resonance with the adjacent carbonyl group, making it a less powerful activating group than a free amino group. This controlled reactivity is crucial for the success of the subsequent bromination step.
Nitro Group Reduction to Amino Functionality
While the title of this section refers to nitro group reduction, the critical transformation in this specific synthetic pathway is the final deprotection step to unveil the primary amino group. After the regioselective bromination is complete, the acetyl protecting group on the nitrogen atom must be removed from the intermediate, 4-acetamido-2,6-dibromobenzene-1-sulfonamide.
This is typically accomplished by hydrolysis of the amide bond, which can be carried out under either acidic or basic conditions. For instance, heating the compound in the presence of an aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide) will cleave the acetyl group, yielding the final product, this compound, and acetic acid or its corresponding salt. This step regenerates the essential amino functionality of the target molecule.
Regioselective Bromination
The key substitution step in the synthesis is the regioselective bromination of the aromatic ring. In the protected intermediate, 4-acetamidobenzenesulfonamide, both the acetamido group at position 4 and the sulfonamide group at position 1 are ortho-, para-directing groups. Since the para position relative to the acetamido group is occupied by the sulfonamide group (and vice versa), both groups cooperatively direct incoming electrophiles to the positions ortho to the acetamido group, which are positions 2 and 6.
This directing effect allows for a highly regioselective dibromination. The reaction can be carried out using elemental bromine in a solvent like acetic acid or by employing other brominating agents such as N-bromosuccinimide (NBS). mdpi.com The synthesis of the closely related compound, 2,6-dibromo-4-nitroaniline, from 4-nitroaniline (B120555) using bromide-bromate salts or bromine in sulfuric acid further demonstrates the feasibility of achieving this specific 2,6-dibromo substitution pattern on a 4-substituted aniline derivative. rsc.orggoogle.comgoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where two bromine atoms are added to the electron-rich benzene ring at the sterically accessible and electronically activated positions.
Table 1: Reaction Conditions for Key Transformations
| Step | Reaction | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Acylation | 4-aminobenzenesulfonamide, Acetic Anhydride | 4-acetamidobenzenesulfonamide |
| 2 | Bromination | 4-acetamidobenzenesulfonamide, Bromine in Acetic Acid | 4-acetamido-2,6-dibromobenzene-1-sulfonamide |
| 3 | Deprotection | 4-acetamido-2,6-dibromobenzene-1-sulfonamide, Aqueous Acid (e.g., HCl), Heat | This compound |
Synthesis of Structural Analogs and Isomers
The synthetic methodologies used to produce this compound can be adapted to create a variety of structural analogs and isomers. By modifying the starting materials or the sequence of reactions, chemists can introduce different functional groups or alter the substitution pattern on the benzenesulfonamide core.
For example, starting with 3-aminobenzenesulfonamide (B1265440) would lead to a different set of isomers upon bromination. The synthesis of novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide showcases how the core structure can be elaborated. In these syntheses, the amino group is used as a handle for further chemical transformations. For instance, reaction with various aldehydes yields Schiff bases, and treatment with bromoacetophenones can produce α-amino ketones. mdpi.com These intermediates can then be cyclized to form more complex heterocyclic structures, all while retaining the sulfonamide moiety. mdpi.com
Furthermore, altering the halogenating agent could produce chlorinated or iodinated analogs. The amino group itself can be alkylated or used as a nucleophile in various coupling reactions to attach more complex side chains, leading to a diverse library of compounds based on the central this compound scaffold.
Chemical Transformations and Derivatization of 4 Amino 2,6 Dibromobenzene 1 Sulfonamide
Reactions at the Primary Amino Group
The primary amino group in 4-amino-2,6-dibromobenzene-1-sulfonamide is a key site for nucleophilic reactions, enabling the introduction of a wide array of substituents and the formation of new chemical entities.
Nucleophilic Addition Reactions
The lone pair of electrons on the nitrogen atom of the primary amino group allows it to act as a nucleophile, participating in addition reactions with electrophilic species. For instance, in a reaction analogous to that of 4-aminobenzene-1-sulfonamide, the amino group of this compound can undergo a nucleophilic addition to the double bond of acrylic acid. nih.gov This reaction typically proceeds in an aqueous solution, sometimes with a polymerization inhibitor like hydroquinone, to yield an N-substituted-β-alanine derivative. nih.gov
Condensation Reactions, e.g., Schiff Base Formation
A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eg This reaction is a versatile method for introducing a wide variety of organic groups onto the sulfonamide scaffold. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). ekb.eg
The synthesis of Schiff bases from sulfonamides is typically achieved by refluxing the sulfonamide with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid. ncats.io For example, substituted sulfonamides can be reacted with different aromatic aldehydes to form the corresponding Schiff's bases. chemrxiv.org The purity of the resulting compounds can be ascertained using techniques like Thin Layer Chromatography (TLC), and their structures confirmed by spectroscopic methods such as IR and ¹H NMR. chemrxiv.org
Table 1: Examples of Schiff Base Formation with Substituted Sulfonamides
| Sulfonamide Reactant | Aldehyde Reactant | Product | Reference |
| 3-Aminobenzenesulfonamide (B1265440) | 3-Bromo-2-hydroxybenzaldehyde | 3-((3-Bromo-2-hydroxybenzylidene)amino)benzenesulfonamide | ncats.io |
| 4-Aminobenzenesulfonamide | 3-Chloro-2-hydroxybenzaldehyde | 4-((3-Chloro-2-hydroxybenzylidene)amino)benzenesulfonamide | ncats.io |
| Sulfathiazole | 2-Hydroxybenzaldehyde | (E)-4-((2-hydroxybenzylidene)amine)-N-(thiazol-2-yl)benzene sulfonamide | researchgate.net |
Acylation and Alkylation Strategies
The primary amino group of this compound can be readily acylated or alkylated to introduce new functional groups.
Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or a carboxylic acid, to form an amide bond. In a general procedure, the acylation of an amino sulfonamide can be carried out by reacting it with a carboxylic acid in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). chemrxiv.org
Alkylation of the amino group can also be achieved, though it is less common for primary arylamines under simple conditions due to the potential for multiple alkylations.
Heterocyclic Ring Formation via Amino Group Cyclization
The primary amino group of this compound can serve as a key functionality for the construction of various heterocyclic rings. This is often achieved by reacting the sulfonamide with a bifunctional reagent, where one functional group reacts with the amino group and the other participates in a subsequent cyclization step.
For instance, N-aryl-β-alanines, which can be synthesized from 4-aminobenzenesulfonamide, can undergo cyclization to form hexahydropyrimidine (B1621009) derivatives when treated with carbamide or potassium/sodium thiocyanates in an acidic medium. nih.gov In another example, a derivative of 4-aminobenzene-1-sulfonamide containing a hydrazide moiety can be used as a precursor for the synthesis of five-membered heterocyclic compounds like pyrazoles and pyrroles by reacting with aliphatic diketones. nih.gov Furthermore, treatment of a thiosemicarbazide (B42300) derivative of a sulfonamide with concentrated sulfuric acid can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring. nih.gov
Modifications and Reactions of the Sulfonamide Moiety
While the primary amino group is a major site of reactivity, the sulfonamide group itself can also be derivatized, primarily at the sulfonamide nitrogen.
N-Alkylation and N-Acylation of the Sulfonamide Nitrogen
The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced through alkylation or acylation reactions.
N-Alkylation of sulfonamides can be achieved using various alkylating agents. One method involves the use of trichloroacetimidates under thermal conditions in a solvent like refluxing toluene, which does not require an acid, base, or metal catalyst. nih.gov Another approach is the manganese-catalyzed N-alkylation of sulfonamides with alcohols as the alkylating agents. organic-chemistry.org Ruthenium-based catalytic systems are also extensively used for the N-alkylation of amines with alcohols, a reaction that can be extended to sulfonamides. researchgate.net
N-Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides. A general procedure for this transformation involves the reaction of the sulfonamide with an N-acylbenzotriazole in the presence of a base like sodium hydride. researchgate.net This method is advantageous as N-acylbenzotriazoles can be prepared from carboxylic acids for which the corresponding acid chlorides are not easily accessible. researchgate.net Alternatively, N-acylation can be achieved by reacting the sulfonamide with a carboxylic acid using a coupling agent like EDC and a catalyst like DMAP. chemrxiv.org
Table 2: Summary of Potential Reactions of this compound
| Reaction Type | Functional Group | Reagents/Conditions | Product Type |
| Nucleophilic Addition | Primary Amino Group | Acrylic acid, water | N-substituted-β-alanine derivative |
| Condensation | Primary Amino Group | Aldehydes/Ketones, reflux | Schiff base (Imine) |
| Acylation | Primary Amino Group | Acyl chloride or Carboxylic acid/EDC/DMAP | N-Acyl derivative |
| Heterocycle Formation | Primary Amino Group | Bifunctional reagents (e.g., thiosemicarbazide, diketones) | Various heterocycles |
| N-Alkylation | Sulfonamide Nitrogen | Trichloroacetimidates, heat; or Alcohols/Mn or Ru catalyst | N-Alkyl sulfonamide |
| N-Acylation | Sulfonamide Nitrogen | N-acylbenzotriazoles/NaH; or Carboxylic acid/EDC/DMAP | N-Acyl sulfonamide |
Functional Group Interconversions involving Sulfonamide
The primary sulfonamide group (-SO₂NH₂) is a key site for derivatization. While the sulfur-carbon and sulfur-nitrogen bonds are generally stable, the acidic protons on the nitrogen atom can be readily substituted, enabling functional group interconversions such as N-alkylation and N-acylation.
N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkyl halides or alcohols under appropriate catalytic conditions. For instance, reactions with alcohols can be catalyzed by transition metals like ruthenium to form N-alkylated products. researchgate.netdoi.org This transformation is valuable for modifying the steric and electronic properties of the sulfonamide moiety.
N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acyl chlorides or acid anhydrides. researchgate.netresearchgate.net This reaction introduces a carbonyl group, forming an N-acylsulfonamide. These derivatives are important in medicinal chemistry and can serve as precursors for further synthetic manipulations. researchgate.net
The following table summarizes these potential interconversions:
| Transformation | Reagents | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) in presence of a base, or Alcohol (R-OH) with a catalyst | N-Alkyl-4-amino-2,6-dibromobenzene-1-sulfonamide |
| N-Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O) | N-Acyl-4-amino-2,6-dibromobenzene-1-sulfonamide |
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is substituted with one strongly activating group (-NH₂) and three deactivating groups (-SO₂NH₂ and two -Br atoms). This substitution pattern dictates the feasibility and regioselectivity of further aromatic substitution reactions.
Selective Electrophilic Aromatic Substitution (Post-Synthesis)
Electrophilic Aromatic Substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The success of such a reaction on this scaffold depends on the combined electronic effects of the existing substituents.
Amino Group (-NH₂): Strongly activating and ortho-, para-directing.
Sulfonamide Group (-SO₂NH₂): Strongly deactivating and meta-directing.
Bromine Atoms (-Br): Deactivating yet ortho-, para-directing. wikipedia.org
The positions ortho to the amino group are already occupied by bromine atoms. The para position is occupied by the sulfonamide group. The sulfonamide group directs incoming electrophiles to the C3 and C5 positions. The bromine atoms direct to their ortho and para positions, which are already substituted. The net effect is that the ring is significantly deactivated towards electrophilic attack due to the three electron-withdrawing groups. However, the C5 position (meta to the amino group and ortho to the sulfonamide) is the most likely site for substitution, should a reaction occur under forcing conditions (e.g., strong acids, high temperatures). libretexts.orglibretexts.org Common SEAr reactions include nitration, further halogenation, or sulfonation. wikipedia.orglibretexts.org
The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -NH₂ | C4 | Activating | Ortho, Para |
| -Br | C2, C6 | Deactivating | Ortho, Para |
| -SO₂NH₂ | C1 | Deactivating | Meta |
Nucleophilic Aromatic Substitution on Activated Systems
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the strongly electron-withdrawing sulfonamide group is located ortho to both bromine atoms, making these positions highly activated for nucleophilic attack. The bromine atoms can act as leaving groups when treated with strong nucleophiles.
This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com A variety of nucleophiles can displace the bromide ions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted products. youtube.comyoutube.com Depending on the reaction conditions, either mono- or di-substitution of the bromine atoms may be achieved.
Potential SNAr reactions are outlined in the following table:
| Nucleophile | Example Reagent | Product |
|---|---|---|
| Amine (R₂NH) | Pyrrolidine | Substitution of Br with -N(CH₂)₄ |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Substitution of Br with -OCH₃ |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Substitution of Br with -SPh |
Synthesis of Polyfunctional Architectures Incorporating the Dibromobenzene-1-sulfonamide Scaffold
The multiple reaction sites on this compound make it an excellent building block, or scaffold, for the synthesis of complex, polyfunctional molecules, particularly in the context of drug discovery and materials science. The sulfonamide framework is a well-established pharmacophore in medicinal chemistry. nih.gov
The reactive handles on the scaffold can be utilized in various ways:
Cross-Coupling Reactions: The two bromine atoms are ideal leaving groups for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide variety of aryl, alkyl, or amino groups.
Amino Group Transformations: The primary amino group can be transformed into numerous other functionalities. For example, it can undergo diazotization followed by Sandmeyer reactions to introduce groups like -Cl, -CN, or -OH. It can also be acylated to form amides or react in condensation reactions to form Schiff bases or heterocyclic rings. nih.gov
Sulfonamide Derivatization: As discussed in section 3.2.2, the sulfonamide group itself can be modified, for instance, through N-alkylation, to fine-tune the properties of the final molecule. researchgate.net
By strategically combining these transformations, the this compound core can be elaborated into diverse and complex molecular architectures. frontiersin.org
The table below highlights key synthetic strategies:
| Reactive Site | Reaction Type | Potential Modification |
|---|---|---|
| Aryl Bromides (C2, C6) | Suzuki Coupling | Attachment of aryl or vinyl groups |
| Aryl Bromides (C2, C6) | Buchwald-Hartwig Amination | Attachment of primary or secondary amines |
| Amino Group (C4) | Diazotization/Sandmeyer | Conversion to -Cl, -Br, -CN, -OH |
| Amino Group (C4) | Acylation / Condensation | Formation of amides, imines, or heterocycles |
| Sulfonamide (-SO₂NH₂) | N-Alkylation | Introduction of alkyl substituents on the nitrogen |
Mechanistic Investigations and Reaction Pathway Analysis
Elucidation of Reaction Mechanisms for Synthetic Steps
The synthesis of 4-Amino-2,6-dibromobenzene-1-sulfonamide is not a single-step process but a multi-stage pathway that typically starts from a simpler precursor like aniline (B41778). A common synthetic route involves the protection of the highly reactive amino group, followed by sulfonation, bromination, and subsequent deprotection.
Protection of the Amino Group: The synthesis often begins with the acetylation of aniline to form acetanilide (B955). This step is crucial as it moderates the activating effect of the amino group, preventing unwanted side reactions during subsequent electrophilic substitutions. The mechanism involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of acetic anhydride (B1165640).
Chlorosulfonation: The acetanilide is then treated with chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group (-SO₂Cl) is introduced, primarily at the para-position due to the steric hindrance and directing effect of the acetamido group. This yields 4-acetamidobenzenesulfonyl chloride. nih.gov
Amination: The resulting sulfonyl chloride is reacted with ammonia (B1221849) in a nucleophilic acyl substitution reaction to replace the chlorine atom with an amino group (-NH₂), forming 4-acetamidobenzenesulfonamide (B121751). nih.gov
Dibromination: The key step of introducing the bromine atoms occurs via electrophilic aromatic substitution. The 4-acetamidobenzenesulfonamide is treated with a brominating agent, such as bromine water or N-bromosuccinimide (NBS). The acetamido group is a strong ortho-, para-director, and since the para position is blocked, it directs the two bromine atoms to the ortho positions (positions 2 and 6). The mechanism involves the attack of the electron-rich benzene (B151609) ring on the electrophilic bromine, forming a sigma complex (arenium ion) which is stabilized by resonance. A base then removes a proton to restore aromaticity.
Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis to regenerate the free amino group, yielding the final product, this compound. nih.gov
Kinetic Studies of Key Transformation Pathways
Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for the synthesis of this compound is scarce, studies on structurally similar compounds, such as the bromination of sulfanilic acid with N-bromosuccinimide (NBS) in an alkaline medium, offer valuable parallels. researchgate.net
In such studies, the reaction kinetics were investigated under various conditions. The experimental rate law for the bromination of sulfanilic acid was determined to be: -d[NBS]/dt = k[NBS][Sulfanilic Acid]ˣ[OH⁻]ʸ where the orders 'x' and 'y' were found to be less than unity. researchgate.net
This rate law suggests a complex mechanism. It was proposed that the hypobromite (B1234621) ion (OBr⁻), formed from NBS in the alkaline medium, acts as the primary reactive brominating species. researchgate.net The fractional order with respect to the substrate (sulfanilic acid) and the hydroxide (B78521) ion indicates a multi-step mechanism, likely involving pre-equilibrium steps. The reaction rate was observed to be faster in alkaline conditions compared to acidic ones, highlighting the role of the reactive species present at different pH levels. researchgate.net
| Parameter | Observation | Implication |
|---|---|---|
| Order in [NBS] | First Order | The rate-determining step likely involves one molecule of the brominating species. |
| Order in [Substrate] | Fractional (less than 1) | Suggests a pre-equilibrium step involving the substrate before the rate-determining step. |
| Order in [OH⁻] | Fractional (less than 1) | Indicates a complex role of the hydroxide ion, likely in the formation of the active brominating agent (OBr⁻). researchgate.net |
| Effect of Ionic Strength | Negligible | Suggests that the rate-determining step does not involve the collision of two ions. |
Influence of Reaction Conditions on Selectivity and Yield
The selectivity and yield of the synthesis of this compound are highly dependent on the precise control of reaction conditions at each step.
Protecting Group: The use of the acetyl group is critical for selectivity during bromination. The unprotected 4-aminobenzenesulfonamide would be too reactive, leading to potential oxidation and over-bromination. The acetamido group moderates the reactivity and effectively directs the substitution to the 2,6-positions.
Stoichiometry: The molar ratio of the brominating agent to the substrate is crucial for achieving the desired dibromination. An excess of the brominating agent could lead to the formation of tribrominated or other polysubstituted byproducts, reducing the yield of the target compound.
Solvent and pH: The choice of solvent and the pH of the reaction medium can significantly affect reaction rates and pathways. As seen in kinetic studies of related compounds, bromination can be faster in an alkaline medium. researchgate.net The solvent also influences the solubility of reactants and the stability of intermediates.
Temperature: Temperature control is essential. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of undesired side products. Each step of the synthesis will have an optimal temperature range to maximize yield and purity.
Base: In the amination of the sulfonyl chloride, the presence of a base is required to neutralize the HCl produced. ekb.eg The choice of base (e.g., pyridine, sodium carbonate) can influence the reaction rate and efficiency.
| Condition | Influence on Selectivity | Influence on Yield |
|---|---|---|
| Amine Protection (Acetylation) | High: Prevents oxidation and directs bromination to 2,6-positions. | High: Minimizes side reactions and product degradation. |
| Brominating Agent Stoichiometry | High: Precise control (approx. 2 equivalents) is needed to prevent over-bromination. | High: Incorrect stoichiometry directly leads to byproduct formation and lower yield. |
| pH / Base | Moderate: Can influence the reactivity of the substrate and the nature of the electrophile. | High: Affects reaction rate; optimal pH can maximize conversion. |
| Temperature | Moderate: Lower temperatures often favor higher selectivity by minimizing side reactions. | High: Must be optimized to ensure a reasonable reaction rate without causing decomposition. |
Stereochemical Control in Asymmetric Synthesis of Chiral Derivatives
While this compound itself is achiral, its amino and sulfonamide groups provide reactive handles for the synthesis of chiral derivatives. Stereochemical control is paramount in producing enantiomerically pure compounds, which is often achieved using chiral auxiliaries. nih.gov
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction in a stereoselective manner. drexel.edu For example, the amino group of this compound could be reacted with a chiral reagent, such as a derivative of camphorsulfonamide or a chiral sulfinamide, to form a diastereomeric mixture. nih.govdrexel.edu
The general pathway is as follows:
Coupling: The prochiral substrate (the dibromosulfonamide) is reacted with a single enantiomer of a chiral auxiliary (e.g., a chiral acid chloride or sulfinyl chloride) to form a mixture of diastereomers.
Separation/Diastereoselective Reaction: These diastereomers, having different physical properties, can often be separated by methods like crystallization or chromatography. Alternatively, the diastereomeric intermediate can undergo a subsequent reaction that proceeds with high diastereoselectivity, creating a new stereocenter under the influence of the auxiliary.
Cleavage: The chiral auxiliary is then chemically removed, releasing the desired enantiomerically enriched or pure product. A key advantage of this method is that the auxiliary can often be recovered and reused. nih.gov
Chiral alcohols like (-)-menthol and sugar-derived auxiliaries such as diacetone-D-glucose have also been successfully used in the stereoselective preparation of related chiral sulfur compounds. nih.govacs.org These methods provide a robust framework for the potential asymmetric synthesis of complex chiral molecules starting from the this compound scaffold.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govicontechjournal.comresearchgate.net For 4-Amino-2,6-dibromobenzene-1-sulfonamide, DFT calculations would typically be employed to determine its molecular geometry, electron density distribution, and orbital energies.
Key parameters that would be calculated include:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and electronic properties of the compound. icontechjournal.com
Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.
A hypothetical data table for DFT-calculated electronic properties is shown below, based on typical results for similar molecules.
| Property | Predicted Value (Arbitrary Units) |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -5500 a.u. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available.
Based on the electronic structure data from DFT calculations, various reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, derived from conceptual DFT, help in identifying the most reactive sites within the molecule. researchgate.net
Commonly calculated reactivity descriptors include:
Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) provide a general measure of the molecule's reactivity.
Local Reactivity Descriptors: Fukui functions and condensed-to-atom Fukui indices are used to identify specific atoms or functional groups that are most likely to act as electrophiles or nucleophiles. nih.gov For this compound, these calculations would pinpoint the reactivity of the amino group, the sulfonamide moiety, and the bromine-substituted benzene (B151609) ring.
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and chemical properties. nih.gov For this compound, this would involve studying the rotation around single bonds, particularly the C-S and S-N bonds.
The primary goals of such an analysis would be:
Identification of Stable Conformers: By systematically rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformations. nih.gov
Determination of Rotational Barriers: The energy maxima on the potential energy surface represent the energy barriers for interconversion between different conformers.
Population of Conformers: Using Boltzmann statistics, the relative populations of the identified stable conformers at a given temperature can be estimated.
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This is a valuable tool for structural elucidation and for the interpretation of experimental spectroscopic data. researchgate.net
A vibrational analysis for this compound would involve:
Calculation of Harmonic Frequencies: DFT methods are used to compute the vibrational modes and their corresponding frequencies.
Prediction of IR and Raman Intensities: The intensities of the vibrational bands are also calculated, allowing for the simulation of the entire IR and Raman spectra.
Assignment of Vibrational Modes: Each calculated frequency is assigned to a specific type of molecular vibration, such as stretching, bending, or torsional modes of the functional groups (e.g., N-H stretch of the amino group, S=O stretch of the sulfonamide group).
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies on this compound are not documented in the searched literature, this computational technique is a powerful tool for studying the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.
For this compound, MD simulations could be used to:
Explore Conformational Space: By simulating the molecule's motion over nanoseconds or longer, MD can provide a more comprehensive picture of its accessible conformations and the transitions between them. nih.gov
Study Solvation Effects: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent structure and dynamics affect the solute's conformation and properties.
Investigate Interactions with Other Molecules: MD can be used to simulate the interaction of this compound with other chemical species, providing insights into intermolecular forces and binding processes.
Docking Studies (for understanding binding modes to non-biological chemical structures or catalysts)
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. mdpi.com While often used in drug design to model protein-ligand interactions, docking can also be applied to understand the binding of molecules to non-biological structures such as catalysts or material surfaces.
In the context of this compound, docking studies could be employed to:
Identify Potential Binding Sites on a Catalyst: If this molecule were to be used in a catalyzed reaction, docking could predict how it would bind to the active site of the catalyst.
Predict Binding Affinity: Docking algorithms use scoring functions to estimate the binding affinity between the molecule and the target structure, which can help in ranking different binding modes.
Analyze Intermolecular Interactions: The results of a docking simulation would reveal the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex.
Advanced Computational Methodologies
Computational chemistry has emerged as an indispensable tool in the exploration and optimization of molecules like this compound. By leveraging advanced computational methodologies, researchers can predict molecular properties, design novel derivatives, and forecast synthetic pathways, thereby accelerating the pace of discovery. These in silico techniques offer a cost-effective and efficient alternative to traditional trial-and-error laboratory work.
ChemInformatics and Library Design for Derivatives
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. For this compound, a key application is the rational design of derivative libraries to explore the chemical space around the core scaffold. This process aims to identify novel compounds with potentially enhanced biological activity or improved physicochemical properties.
The design of such libraries begins with the parent molecule and systematically modifies its structure. nih.gov This structure-guided approach can significantly reduce the time and cost associated with discovering new therapeutic leads. nih.gov For this compound, modifications could be targeted at three primary locations: the amino group (-NH2), the sulfonamide group (-SO2NH2), or by replacing the bromine atoms. A virtual library is constructed by selecting a range of substituents for these positions based on desired properties like steric bulk, electronic effects, and hydrogen bonding potential.
To prioritize which derivatives to synthesize, computational screening is employed. This involves calculating various molecular descriptors for each virtual compound. These descriptors quantify different aspects of the molecule's structure and properties.
Table 1: Representative Molecular Descriptors for a Virtual Derivative of this compound
| Descriptor Category | Specific Descriptor | Typical Value/Range | Implication for Drug Design |
| Physicochemical | Molecular Weight (MW) | < 500 Da | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP (Octanol-Water Partition) | -1 to 5 | Indicates lipophilicity, affecting membrane permeability and solubility. | |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts drug transport properties, including blood-brain barrier penetration. | |
| Electronic | Dipole Moment | 1 - 5 Debye | Influences molecular interactions and solubility in polar solvents. |
| HOMO/LUMO Energies | Varies | Relates to chemical reactivity and the molecule's ability to participate in charge-transfer interactions. | |
| Structural | Number of Rotatable Bonds | < 10 | Affects conformational flexibility and binding entropy. |
| Hydrogen Bond Donors/Acceptors | HBD ≤ 5, HBA ≤ 10 | Crucial for specific interactions with biological targets. |
This table is illustrative and values are based on general principles for drug-like molecules.
By filtering the virtual library based on these descriptors, researchers can create a smaller, more focused set of compounds for synthesis and biological evaluation. nih.gov This data-driven approach, often combined with molecular docking studies against a specific biological target, enhances the probability of identifying potent and selective molecules. tandfonline.comrsc.org For instance, computational studies on benzenesulfonamide (B165840) derivatives have revealed how the flexibility of different moieties can influence inhibitory activity and isoform selectivity. tandfonline.com
Machine Learning Applications in Synthetic Route Prediction
For a molecule like this compound, an ML model would identify key functional groups and bonds to propose strategic disconnections. The model evaluates the likelihood of success for each potential retrosynthetic step, often providing a score or confidence level.
Table 2: Hypothetical Retrosynthesis Plan for this compound Generated by an ML Model
| Step | Retrosynthetic Disconnection | Precursor(s) | Reaction Type | Model Confidence Score |
| 1 | C-S bond (Sulfonamide formation) | 4-Amino-2,6-dibromobenzenesulfonyl chloride + Ammonia (B1221849) | Nucleophilic Acyl Substitution | 0.92 |
| 2 | C-Br bonds (Bromination) | 4-Aminobenzenesulfonamide + Bromine | Electrophilic Aromatic Substitution | 0.85 |
| 3 | C-N bond (Reduction of nitro group) | 4-Nitrobenzenesulfonamide | Reduction | 0.95 |
The confidence scores in this table are for illustrative purposes to represent the output of a predictive model.
Role As a Key Synthetic Intermediate in Chemical Research
Precursor for Complex Organic Synthesis
The structural features of 4-Amino-2,6-dibromobenzene-1-sulfonamide make it a valuable starting material for the construction of more intricate organic molecules. The presence of the amino group allows for a variety of chemical transformations, including diazotization reactions, which can then be followed by substitution to introduce a wide range of functional groups. Furthermore, the bromine atoms are susceptible to displacement through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
The sulfonamide group itself can also be a site for chemical modification. While the N-H bond of the sulfonamide is generally less reactive than the primary amino group, it can be functionalized under specific conditions. This multi-faceted reactivity allows for a step-wise and controlled elaboration of the molecule, leading to the synthesis of complex structures with potential applications in medicinal chemistry and other areas of chemical biology.
Building Block for Novel Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, and this compound serves as a promising scaffold for the creation of novel heterocyclic systems. The amino group can readily participate in condensation reactions with various difunctional reagents to form a range of heterocyclic rings. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused heterocyclic systems.
Moreover, the sulfonamide moiety can be involved in cyclization reactions. For example, intramolecular reactions involving the sulfonamide nitrogen and a suitably positioned electrophilic center can lead to the formation of sulfur-containing heterocycles. The bromine atoms can also be utilized to direct the formation of fused ring systems through intramolecular cyclization reactions following an initial intermolecular coupling. The ability to construct diverse heterocyclic frameworks is of particular interest due to the prevalence of such structures in biologically active molecules.
Application in Material Science Research
In the realm of material science, the bifunctional nature of this compound suggests its potential use as a monomer in the synthesis of functional polymers. The presence of both an amino group and reactive bromine atoms allows for its incorporation into polymer chains through polycondensation or polycoupling reactions.
For example, the amino group can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Simultaneously, the bromine atoms could be utilized for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone. Alternatively, the bromine atoms could participate in polymerization reactions themselves, for instance, in the formation of conjugated polymers through reactions like the Suzuki polycondensation. The resulting polymers could possess interesting properties, such as thermal stability or specific electronic characteristics, making them candidates for various material applications.
Utility in Ligand Design for Catalysis (non-biological)
The design of ligands is crucial for the development of efficient and selective transition metal catalysts. The structure of this compound provides a foundation for the synthesis of novel ligands for non-biological catalysis. The amino group can be readily modified to introduce coordinating moieties, such as phosphines, pyridines, or other heteroatoms, which can then bind to a metal center.
The sulfonamide group can also act as a coordinating group, either through the nitrogen or oxygen atoms, potentially leading to the formation of bidentate or even multidentate ligands. The steric and electronic properties of the ligand can be fine-tuned by leveraging the bromine atoms. For instance, substitution at these positions can alter the steric bulk around the metal center, influencing the selectivity of the catalyst. The development of new ligand frameworks is a continuous effort in catalysis research, and molecules like this compound offer a platform for creating innovative catalytic systems.
Future Research Directions and Unexplored Avenues in Chemical Research
Development of More Efficient and Sustainable Synthetic Routes
The classical synthesis of sulfonamides often involves the reaction of an aryl sulfonyl chloride with an amine. Future research could focus on developing more atom-economical and environmentally benign synthetic pathways to 4-amino-2,6-dibromobenzene-1-sulfonamide and its precursors. Key areas for investigation include:
C-H Activation/Sulfonamidation: Direct, catalyzed C-H sulfonamidation of 2,6-dibromoaniline (B42060) would represent a significant improvement over traditional multi-step syntheses. Research into transition-metal catalysts (e.g., Rh, Ru, Pd) or photoredox catalysis could unveil novel and efficient routes.
Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for nitration and sulfonation steps that are often exothermic and require careful control. Continuous flow processes can offer enhanced reaction control, reduced reaction times, and easier scalability.
Green Solvents and Catalysts: Exploration of synthesis in greener solvents, such as ionic liquids or deep eutectic solvents, could reduce the environmental impact. Furthermore, the development of recyclable and reusable catalysts for the key reaction steps is a critical avenue for sustainable production.
Exploration of Novel Reactivity and Transformation Pathways
The interplay of the electron-donating amino group and the electron-withdrawing sulfonamide and bromine groups suggests a rich and underexplored reactivity profile for this compound.
Diazotization Chemistry: The primary amino group is a handle for a wide array of transformations via diazotization. While diazonium salts are classical intermediates, their use with this sterically hindered and electronically complex scaffold could lead to novel products. For instance, Sandmeyer-type reactions could be explored to introduce a variety of functional groups (e.g., -CN, -SCN, -N3) at the 4-position, yielding a diverse library of derivatives.
Modification of the Sulfonamide Group: The sulfonamide moiety itself can be a site for further reactions. N-alkylation or N-arylation could be systematically studied. Additionally, reductive cleavage of the S-N bond or transformation of the sulfonamide into other sulfur-containing functional groups are less-explored pathways that could yield novel chemical entities.
Reactivity of the Bromine Atoms: The two bromine atoms are prime sites for cross-coupling reactions. Exploring the differential reactivity of these bromines in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings could lead to the synthesis of complex, three-dimensional structures. The steric hindrance around the bromine atoms may necessitate the development of specialized catalysts or reaction conditions.
Investigation of New Catalytic Systems for Derivatization
The derivatization of the this compound scaffold can be greatly enhanced by the development of novel catalytic systems.
Asymmetric Catalysis: For derivatives where a chiral center is introduced, the development of asymmetric catalytic methods would be of high value. For example, catalytic asymmetric reduction of a nitro precursor could be an alternative to direct amination.
Dual-Purpose Catalysts: Designing catalytic systems that can facilitate sequential or one-pot transformations at multiple sites of the molecule (e.g., a catalyst that promotes both N-alkylation and a subsequent cross-coupling reaction) would significantly streamline the synthesis of complex derivatives.
Photocatalysis: Visible-light photocatalysis offers mild conditions for a variety of chemical transformations. Its application to the derivatization of this scaffold, for instance in radical-based C-H functionalization or cross-coupling reactions, remains a largely unexplored area.
Deeper Integration of Computational and Experimental Methodologies
A synergistic approach combining computational chemistry with experimental work can accelerate the exploration of this compound's chemical potential. nih.govnih.gov
Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding the choice of reagents and reaction conditions for selective transformations. researchgate.net This can help in understanding the regioselectivity in electrophilic aromatic substitution or the relative ease of substitution at the bromine atoms.
In Silico Design of Derivatives: Computational tools can be used to design novel derivatives with specific electronic or photophysical properties. For example, Time-Dependent DFT (TD-DFT) could predict the absorption and emission spectra of potential dye molecules based on this scaffold. researchgate.net
Mechanistic Studies: Combining experimental kinetic studies with computational modeling of reaction pathways can provide deep insights into the mechanisms of novel transformations, aiding in the optimization of reaction conditions and the development of more efficient catalysts.
Design and Synthesis of Advanced Functional Materials Based on the Scaffold (non-biological applications)
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of advanced functional materials.
Novel Dyes and Pigments: Derivatization of the amino group, for instance, through diazotization and coupling reactions, could lead to the formation of novel azo dyes. nih.gov The presence of the sulfonamide group could enhance water solubility, while the dibromo substituents might influence the color and photostability. The table below outlines potential derivatization pathways for creating new dye structures.
| Starting Material | Reagent/Reaction | Potential Product Class |
| This compound | 1. NaNO₂, HCl2. Phenol | Azo Dyes |
| This compound | 1. NaNO₂, HCl2. N,N-Dimethylaniline | Azo Dyes |
| This compound | Phthalic Anhydride (B1165640) | Phthalocyanine Precursors |
Building Blocks for Polymers and Metal-Organic Frameworks (MOFs): The amino group and the bromine atoms provide multiple points for polymerization or coordination. For instance, the molecule could serve as a monomer for the synthesis of novel polyamides or as a linker for the construction of porous MOFs with potential applications in gas storage or catalysis.
Photoswitches: The core structure is related to aminoazobenzene, a class of molecules known for their photoswitching properties. nih.gov Future research could explore the synthesis of dimeric or polymeric structures based on this scaffold to create novel photoresponsive materials.
Q & A
Basic: What are the recommended synthetic routes for 4-Amino-2,6-dibromobenzene-1-sulfonamide?
Answer:
A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce bromine substituents selectively. For example, starting with a sulfonamide precursor (e.g., 4-aminobenzenesulfonamide), bromination can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to avoid over-bromination. Subsequent purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures removal of unreacted reagents .
Key Considerations:
- Monitor reaction progress using TLC (Rf ≈ 0.3–0.4 in ethyl acetate/hexane).
- Confirm regioselectivity via -NMR (e.g., absence of aromatic protons at δ 7.2–7.5 ppm post-bromination) .
Basic: What analytical techniques are optimal for characterizing purity and structure?
Answer:
A multi-technique approach is recommended:
- HPLC-UV/Vis (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) for purity assessment (>95%).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H] at m/z 348.85 for CHBrNOS).
- - and -NMR to verify substitution patterns (e.g., bromine-induced deshielding of adjacent carbons) .
Data Validation:
- Cross-check retention times with certified reference materials (if available).
- Use deuterated solvents (e.g., DMSO-d) to minimize solvent interference in NMR .
Advanced: How can researchers address discrepancies in solubility data for sulfonamide derivatives?
Answer:
Discrepancies often arise from solvent polarity, temperature, and crystal polymorphism. To resolve these:
Solvent Screening: Test solubility in a gradient of solvents (e.g., water, DMSO, ethanol) at 25°C and 37°C.
Thermodynamic Analysis: Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility.
Validation: Compare results with literature databases (e.g., tentative solubility values in the Solubility Data Series), noting that these are starting points for further refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
